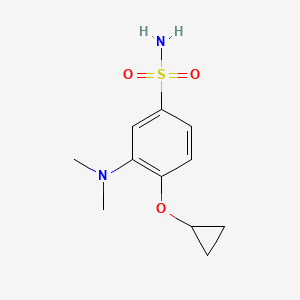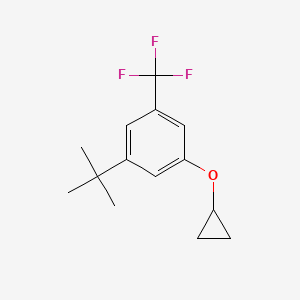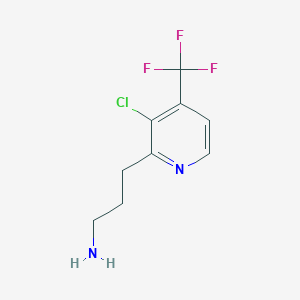
2-Bromo-4-cyclopropoxy-5-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-cyclopropoxy-5-ethylpyridine is an organic compound with the molecular formula C10H12BrNO. This compound is characterized by a bromine atom at the second position, a cyclopropoxy group at the fourth position, and an ethyl group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropoxy-5-ethylpyridine typically involves the bromination of 4-cyclopropoxy-5-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclopropoxy-5-ethylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-azido-4-cyclopropoxy-5-ethylpyridine, 2-thio-4-cyclopropoxy-5-ethylpyridine, and 2-alkoxy-4-cyclopropoxy-5-ethylpyridine can be formed.
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: 4-cyclopropoxy-5-ethylpyridine.
Applications De Recherche Scientifique
2-Bromo-4-cyclopropoxy-5-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Bromo-4-cyclopropoxy-5-ethylpyridine exerts its effects involves its interaction with various molecular targets. The bromine atom and the cyclopropoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The ethyl group provides hydrophobic interactions that can enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
2-Bromo-4-methoxy-5-ethylpyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Bromo-4-ethoxy-5-ethylpyridine: Contains an ethoxy group instead of a cyclopropoxy group.
2-Bromo-4-cyclopropoxy-5-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Bromo-4-cyclopropoxy-5-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
2-bromo-4-cyclopropyloxy-5-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-6-12-10(11)5-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clé InChI |
SKKWZKKTMVLWBR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C=C1OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)




